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big endothelin 3

Cat. No.: B1178720
CAS No.: 129774-03-4
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Description

Overview of Endothelin Peptides and their Precursors

The endothelin family consists of three distinct 21-amino acid peptides in mammals: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). mdpi.comcdnsciencepub.com These peptides are among the most potent vasoconstrictors known and are involved in a wide range of biological functions beyond vascular tone regulation. oup.comnih.govbiosynth.com

The biosynthesis of endothelins is a multi-step process that begins with the transcription of three separate genes, yielding inactive preproendothelin (B1168534) proteins. mdpi.comresearchgate.net These initial precursors are then cleaved by furin-like endopeptidases to form the respective inactive intermediates known as big endothelins: big endothelin-1, big endothelin-2, and big endothelin-3. mdpi.comresearchgate.net These big endothelins are larger peptides (e.g., big ET-1 is a 38-amino acid peptide) that have significantly lower biological activity compared to their final products. nih.govnih.gov

The final and critical step in the synthesis pathway is the conversion of big endothelins into the mature, highly active 21-amino acid endothelin peptides. cvphysiology.com This conversion is catalyzed by a specific family of membrane-bound zinc metalloproteases called endothelin-converting enzymes (ECEs). mdpi.comnih.gov

Table 1: Endothelin Peptides and Their Precursors

Precursor Protein Intermediate Precursor Active Peptide
Preproendothelin-1 Big Endothelin-1 Endothelin-1 (ET-1)
Preproendothelin-2 Big Endothelin-2 Endothelin-2 (ET-2)

Historical Context of Endothelin Family Discovery

The journey to understanding the endothelin system began with the recognition that the vascular endothelium was not merely a passive barrier but an active regulator of vascular function. oup.com This concept gained significant traction after the discovery of the endothelium-derived relaxing factor (EDRF), later identified as nitric oxide, in the 1980s. oup.com

While research on vasodilators progressed, evidence also emerged for endothelium-derived constricting factors. In 1985, Hickey and colleagues reported the existence of a potent vasoconstrictor substance in the conditioned medium of cultured bovine endothelial cells, suggesting it was a peptide. oup.com This pivotal observation spurred further investigation, leading a research group in Japan to isolate and characterize this factor. oup.com

In 1988, Yanagisawa and his team published the groundbreaking discovery in Nature, detailing the isolation, sequencing, and cloning of a 21-amino acid vasoconstrictor peptide which they named "endothelin" (now known as endothelin-1). cdnsciencepub.comoup.comcdnsciencepub.com The identification of the ET-1 gene quickly led to the discovery of two other structurally related peptide genes, which were named endothelin-2 (ET-2) and endothelin-3 (ET-3). cdnsciencepub.comoup.com This series of discoveries, accomplished in a remarkably short period, opened up a vast new field of research into the physiological and pathological roles of the endothelin family. cdnsciencepub.comahajournals.orgnih.gov

Properties

CAS No.

129774-03-4

Molecular Formula

C6H10O4

Origin of Product

United States

Biosynthesis, Processing, and Regulation of Big Endothelin 3

Gene Expression and Transcriptional Control of Preproendothelin (B1168534) 3

The synthesis of big endothelin 3 originates from the EDN3 gene, which encodes the precursor protein, preproendothelin 3. nih.govmedchemexpress.com The expression of the EDN3 gene is crucial for the normal development of neural crest-derived cells. medlineplus.gov Altered expression of this gene has been implicated in certain diseases. For instance, epigenetic inactivation, such as hypermethylation, can lead to the silencing of EDN3 expression in some forms of cancer. nih.gov The regulation of EDN3 transcription is a key control point in the production of ET-3. While the transcriptional regulation of the endothelin-1 (B181129) gene (EDN1) has been extensively studied, the specific mechanisms governing EDN3 transcription during development are less well understood. biologists.com However, it is known that the interaction of ET-3 with its receptor, the endothelin receptor type B (EDNRB), is essential for the development of melanocytes and enteric neurons, highlighting the critical role of controlled EDN3 gene expression. wikipedia.orggenecards.org

Intracellular Processing of Preproendothelin 3 to this compound

Following translation, the approximately 200-amino acid precursor, preproendothelin 3, undergoes intracellular proteolytic processing to generate the inactive intermediate, this compound. biologists.comnih.gov This initial cleavage is a critical step in the biosynthetic pathway of ET-3.

The conversion of preproendothelin 3 to this compound is carried out by furin-like proprotein convertases (PCs). biologists.comnih.gov Furin is a well-studied member of the PC family of serine proteases that are involved in the processing of a wide array of cellular pro-proteins, including growth factors and receptors. nih.govfrontiersin.orgmdpi.com These enzymes recognize and cleave precursor proteins at specific sites, leading to their activation or functional modification. frontiersin.org In the case of preproendothelin 3, furin or a similar protease cleaves the precursor to produce the 37-41 amino acid inactive intermediate, this compound, which is then secreted from the cell. biologists.comnih.gov

Extracellular Conversion of this compound to Endothelin 3

The final and rate-limiting step in the formation of mature, biologically active ET-3 is the extracellular conversion of this compound. This process involves the specific cleavage of the Trp-Ile bond in the this compound molecule. nih.govashpublications.org This conversion is catalyzed by a group of metalloproteases known as endothelin-converting enzymes (ECEs), as well as other enzymes.

Endothelin-converting enzyme-1 (ECE-1) and endothelin-converting enzyme-2 (ECE-2) are membrane-bound metalloproteases that play a key role in the production of mature endothelins. biologists.comnih.govwikipedia.org ECE-1 is considered the major enzyme responsible for the conversion of big endothelin-1 in the cardiovascular system. ahajournals.org While both ECE-1 and ECE-2 can convert big endothelin precursors, they exhibit different characteristics. ECE-1 has a neutral pH optimum and is predominantly found on the cell surface. nih.gov In contrast, ECE-2 has an acidic pH optimum of 5.5 and is located in intracellular compartments, suggesting a role in the intracellular processing of neuroendocrine precursors. nih.gov

Studies have shown differential conversion of big endothelin isoforms by various cell types. For example, cultured human umbilical vein endothelial cells readily convert big ET-1 but show no detectable conversion of big ET-3. nih.gov Conversely, human umbilical vein smooth muscle cells are capable of converting both big ET-1 and big ET-3. nih.gov A novel endothelin-converting enzyme, designated ECE-3, was purified from bovine iris microsomes and demonstrated high specificity for big ET-3, with a K_m value of 0.14 µM, and did not convert big ET-1. nih.gov This activity was inhibited by phosphoramidon, a known inhibitor of neutral endopeptidase 24.11. nih.gov

Besides the classical ECEs, other enzymes can also process this compound. The Kell blood group protein, a member of the M13 family of zinc-dependent endopeptidases, has been identified as a proteolytic enzyme that preferentially processes big ET-3. ashpublications.orgnih.govresearchgate.netfrontiersin.orgashpublications.org The Kell protein specifically cleaves big ET-3 at the Trp21-Ile22 bond to generate active ET-3. ashpublications.orgnih.gov This enzymatic activity is observed in both a secreted recombinant form of the Kell protein and on the surface of red blood cells with the common Kell phenotype. nih.govnih.gov The Kell protein has an acidic pH optimum of 6.0 to 6.5 and is partially inhibited by phosphoramidon. ashpublications.orgnih.gov

Human mast cell chymase is another enzyme capable of converting big endothelins. wikipedia.org Chymase can selectively convert big endothelins to 31-amino acid-length endothelins, which have tracheal smooth muscle-constricting properties. wikipedia.org

The processing of this compound by different enzymes is characterized by distinct kinetic parameters and substrate specificities.

Enzymatic Conversion of this compound

EnzymeSourceSubstrate SpecificityK_mpH OptimumInhibitors
ECE-3 Bovine iris microsomesHighly specific for big ET-3; does not convert big ET-1. nih.gov0.14 µM nih.govNot specifiedPhosphoramidon nih.gov
Kell Blood Group Protein Recombinant (sf9 cells), Human red blood cellsPreferentially cleaves big ET-3; much lower activity towards big ET-1 and big ET-2. ashpublications.orgnih.govNot specified6.0 - 6.5 ashpublications.orgnih.govPhosphoramidon (partial inhibition) ashpublications.orgnih.gov
Cathepsin E HumanConverts big ET-3, big ET-1, and big ET-2. nih.govNot specifiedLower than for ET-1 and ET-2 generation. nih.govNot specified

The Kell blood group protein demonstrates a clear preference for big ET-3 over other big endothelin isoforms. ashpublications.orgnih.gov Similarly, the novel ECE-3 from bovine iris shows high specificity for big ET-3. nih.gov In contrast, human cathepsin E can process all three big endothelin precursors, although the optimal pH for big ET-3 conversion is lower than that for big ET-1 and big ET-2. nih.gov

Regulatory Mechanisms of this compound Production and Release

The synthesis and secretion of big endothelin-3 (Big ET-3), the biological precursor to the active peptide endothelin-3 (ET-3), are governed by a complex network of regulatory mechanisms. These processes are primarily controlled at the level of gene transcription, with additional layers of regulation involving epigenetic modifications and specific signaling pathways. The expression of the endothelin-3 gene (EDN3) is highly tissue-specific, indicating that its regulation is tailored to the specific cellular context and developmental stage. nih.govnih.gov

Transcriptional Regulation

The fundamental step in Big ET-3 production is the transcription of the EDN3 gene. This process is orchestrated by the interplay of various transcription factors that bind to specific promoter and enhancer regions of the gene.

Key Transcription Factors:

A number of transcription factors are known to bind to the promoter region of the EDN3 gene, thereby controlling its rate of transcription. Among these, SOX10 is a central regulator, particularly during the development of neural crest-derived cell lineages such as melanocytes and enteric neurons. maayanlab.cloudbmj.com SOX10 operates within a complex network of other regulatory proteins to ensure the precise spatial and temporal expression of EDN3. maayanlab.cloud In addition to SOX10, other transcription factors have been identified that likely play a role in modulating EDN3 expression. genecards.org

Transcription FactorRole in EDN3 Regulation
SOX10 A primary regulator essential for EDN3 expression in neural crest-derived cells during embryonic development. maayanlab.cloudbmj.comresearchgate.net
AP-1 Binds to the EDN3 gene promoter, suggesting a role in regulating its expression. genecards.org
ATF-2 Identified as a binding factor for the EDN3 promoter region. genecards.org
c-Jun A component of the AP-1 complex, it binds to the EDN3 promoter, potentially influencing transcription in response to various stimuli. genecards.org

This table summarizes key transcription factors identified as binding to the EDN3 gene promoter.

Signaling Pathways:

The expression of the EDN3 gene is tightly controlled by extracellular signals that activate specific intracellular signaling cascades.

SCF-KIT Signaling Pathway: A significant physiological mechanism that induces the synthesis and subsequent secretion of ET-3 is the Stem Cell Factor (SCF)-KIT signaling pathway. atlasgeneticsoncology.orgsemanticscholar.org Activation of the KIT receptor tyrosine kinase by its ligand, SCF, triggers a downstream cascade that robustly upregulates EDN3 gene expression. semanticscholar.org This pathway is crucial for intercellular communication and has been observed to be active in various cell types, including endothelial cells and melanoma cells. atlasgeneticsoncology.org Research comparing highly aggressive versus indolent gastrointestinal stromal tumors (GISTs) revealed a significant upregulation of EDN3 expression driven by KIT signaling. semanticscholar.org

ConditionGeneFold Change in Expression
Highly Aggressive GIST vs. Indolent GISTEDN38.48

This table illustrates the significant upregulation of EDN3 expression in a highly aggressive gastrointestinal stromal tumor (GIST) driven by the SCF-KIT signaling pathway, as determined by microarray analysis. semanticscholar.org

Endothelin Receptor Signaling: The endothelin system can also engage in feedback mechanisms. For instance, EDN3-EDNRB signaling can positively regulate the expression of genes like Sox10, which in turn drives EDN3 expression, creating a feedforward loop that is critical during development. biologists.com

Epigenetic Regulation

Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, represent another critical layer of EDN3 regulation. The primary epigenetic mechanism identified for silencing EDN3 is promoter hypermethylation. nih.gov

In several types of cancer, the EDN3 gene is frequently downregulated. nih.gov Studies have shown that this silencing is not due to genetic mutations but rather to the hypermethylation of the CpG islands in the gene's promoter region. This epigenetic inactivation prevents transcription factors from binding, effectively shutting down the production of preproendothelin-3 (B1176003) and, consequently, Big ET-3. This mechanism has been specifically identified in breast and endometrioid endometrial cancers. nih.govnih.gov The reversion of this epigenetic silencing has been achieved in vitro using demethylating agents, which resulted in the re-expression of EDN3 mRNA. nih.gov

Cancer TypeRegulatory MechanismEffect on EDN3 Expression
Breast Carcinoma Promoter HypermethylationSilencing / Downregulation nih.gov
Endometrioid Endometrial Cancer Promoter HypermethylationEpigenetic Silencing nih.gov

This table highlights cancer types where epigenetic silencing of the EDN3 gene via promoter hypermethylation has been observed as a key regulatory mechanism.

Post-Transcriptional and Secretory Regulation

Following transcription and translation, the initial protein product is preproendothelin-3. This precursor undergoes proteolytic cleavage by enzymes such as furin or furin-like proteases to form the inactive intermediate, Big ET-3. biologists.com This processed peptide is then packaged into secretory vesicles.

The release of Big ET-3 from the cell is believed to occur via the constitutive secretory pathway, a standard cellular mechanism for the externalization of peptides and proteins. While specific factors that acutely regulate the release of Big ET-3 are not as well-defined as those for its synthesis, it is understood that stimuli that increase EDN3 gene transcription will ultimately lead to an increased synthesis and secretion of Big ET-3. nih.gov For example, human vascular smooth muscle cells have been shown to synthesize and secrete Big ET-1 and ET-3, indicating a functional secretory pathway for these peptides in vascular tissues. nih.gov

Receptor Interactions and Intracellular Signaling Cascades of Endothelin 3 Derived from Big Endothelin 3

Endothelin Receptor Subtypes and Binding Affinity for Endothelin 3

The physiological actions of ET-3 are primarily mediated by two G-protein coupled receptors: the Endothelin Receptor Type A (ETA) and the Endothelin Receptor Type B (ETB). rpsg.org.uk The affinity of ET-3 for these receptor subtypes differs significantly, which dictates its tissue-specific and cellular responses.

Endothelin Receptor Type A (ETA) Interactions

The ETA receptor generally exhibits a lower affinity for ET-3 compared to other endothelin isoforms like Endothelin 1 (ET-1) and Endothelin 2 (ET-2). rpsg.org.uknih.gov While ET-1 and ET-2 bind to ETA receptors with high, subnanomolar affinity, ET-3's affinity is considerably less, often described as being in the nanomolar to micromolar range. rpsg.org.uknih.gov This lower affinity means that at physiological concentrations, ET-3 is not a potent activator of ETA receptors. nih.gov

However, some studies have demonstrated that under certain experimental conditions, ET-3 can interact with ETA receptors. For instance, in studies using recombinant bovine ETA receptors, apparent Kd values for ET-3 as low as 50 nM have been reported. nih.gov Furthermore, research on rat brain capillary endothelial cells has suggested the presence of an ETA-like receptor that exhibits high affinity for ET-3, with a Kd of 1 nM. nih.gov This receptor was also sensitive to ETA receptor antagonists like BQ-123 and FR139317. nih.gov

Receptor SubtypeLigandReported Binding Affinity (Kd)
Recombinant Bovine ETAEndothelin-3~50 nM - 1 µM nih.gov
Recombinant Bovine ETAEndothelin-1 (B181129)5-7 pM nih.gov
Rat Brain Capillary ETA-likeEndothelin-31 nM nih.gov
Rat Brain Capillary ETA-likeEndothelin-11 nM nih.gov

Endothelin Receptor Type B (ETB) Interactions and Selectivity

In contrast to its interaction with ETA receptors, ET-3 binds to the Endothelin Receptor Type B (ETB) with high affinity, comparable to that of ET-1 and ET-2. rpsg.org.uk This makes ET-3 a key endogenous ligand for ETB receptors. wikipedia.org The ETB receptor binds all three endothelin isopeptides with nearly identical affinity, a characteristic that distinguishes it from the ETA receptor. rpsg.org.uk

The high affinity and non-selective binding of all endothelin isoforms to the ETB receptor are well-established. nih.gov This property has led to the characterization of ET-3 as a relatively selective agonist for the ETB receptor, particularly at concentrations where it does not significantly activate ETA receptors. The interaction between ET-3 and the ETB receptor is crucial for the development of certain neural crest-derived cell lineages, including melanocytes and enteric neurons. wikipedia.org

G-Protein Coupled Receptor (GPCR) Signaling Transduction Pathways

Upon binding of ET-3 to its receptors, particularly the ETB receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades mediated by heterotrimeric G-proteins. These pathways ultimately translate the extracellular signal into a specific cellular response.

Heterotrimeric G-Protein Coupling (Gα Subfamilies: Gq/11, Gi/o, Gs, G12/13)

Endothelin receptors, including the ETB receptor activated by ET-3, are known to couple to multiple families of Gα proteins, leading to a diverse range of cellular effects. biorxiv.orgbiorxiv.org The primary coupling partners for ETB receptors are members of the Gq/11 and Gi/o subfamilies. biorxiv.orgbiorxiv.org

Gαq/11: Activation of the Gαq/11 pathway is a major signaling event following ET-3 binding to ETB receptors. This leads to the activation of phospholipase C (PLC). biorxiv.orgbiorxiv.org

Gαi/o: ETB receptors also couple to the Gαi/o subfamily. biorxiv.orgbiorxiv.org Activation of Gi can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gαs: While some reports suggest that endothelin receptors can couple to Gαs, leading to the stimulation of adenylyl cyclase, recent studies focusing on the ETB receptor indicate that it couples to Gi and Gq, but not to Gs. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov

Gα12/13: The Gα12/13 subfamily of G-proteins can also be activated by GPCRs, leading to the activation of Rho GTPases and subsequent regulation of the actin cytoskeleton. biologists.comnih.gov Endothelin receptors have been shown to couple to this pathway. biologists.com

The specific G-protein coupling can be cell-type dependent, allowing for a wide array of physiological responses to ET-3.

Gα SubfamilyPrimary Downstream EffectorConsequence of ET-3/ETB Activation
Gαq/11Phospholipase C (PLC)Activation biorxiv.orgbiorxiv.org
Gαi/oAdenylyl CyclaseInhibition biorxiv.orgbiorxiv.org
GαsAdenylyl CyclaseNo direct coupling observed in recent studies biorxiv.orgbiorxiv.orgresearchgate.netnih.gov
Gα12/13RhoGEFs (leading to RhoA activation)Activation biologists.com

Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization

A key consequence of ET-3 binding to ETB receptors and subsequent Gαq/11 activation is the stimulation of phospholipase C (PLC). biorxiv.orgbiorxiv.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This rapid increase in intracellular calcium concentration is a critical signaling event that mediates many of the physiological effects of ET-3. In some cell types, this initial release of intracellular calcium is followed by an influx of extracellular calcium. nih.govnih.gov

Interestingly, some research suggests that in certain vascular smooth muscle cells, ET-3 can stimulate calcium mobilization through a pathway that is independent of IP3 generation, indicating the complexity of endothelin signaling. uq.edu.au

Cyclic AMP-Protein Kinase A (cAMP-PKA) Pathway Modulation

The interaction of ET-3 with ETB receptors can also modulate the cyclic AMP (cAMP) signaling pathway. Through its coupling with Gαi proteins, the activated ETB receptor can inhibit the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. mdpi.com This leads to a decrease in intracellular cAMP levels.

A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector of cAMP. mdpi.com The cAMP-PKA pathway is involved in a wide range of cellular processes, and its modulation by ET-3 can have significant physiological consequences. For example, in hen granulosa cells, ET-3 has been shown to suppress the expression of the Luteinizing Hormone Receptor, a process believed to be mediated through the cAMP-PKA signaling pathway. mdpi.com

Nitric Oxide (NO) and Cyclic GMP (cGMP) Production Pathways

The interaction of Endothelin-3 (ET-3) with the Endothelin B (ETB) receptor is a key mechanism for stimulating the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). nih.gov This signaling pathway plays a significant role in mediating vasodilation, counteracting the vasoconstrictive effects often associated with endothelins.

Upon binding to the ETB receptor, typically located on endothelial cells, ET-3 initiates a signaling cascade that activates endothelial nitric oxide synthase (eNOS). nih.govnih.govyoutube.com This activation is dependent on an increase in intracellular calcium (Ca²⁺) and the subsequent formation of a Ca²⁺/calmodulin complex. nih.govjci.org The activated eNOS enzyme catalyzes the conversion of the amino acid L-arginine to L-citrulline and NO. youtube.com

Nitric oxide, a highly diffusible gas molecule, then travels from the endothelial cells to adjacent vascular smooth muscle cells. youtube.com In these cells, NO activates the enzyme soluble guanylate cyclase (sGC). nih.gov Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. youtube.comnih.gov The resulting increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately causing a decrease in intracellular Ca²⁺ levels and promoting smooth muscle relaxation and vasodilation. aging-us.com Studies in rat glomeruli have demonstrated that ET-3 dose-dependently stimulates cGMP accumulation through this NO-mediated pathway, an effect that can be mimicked by ETB receptor agonists and inhibited by NOS inhibitors. nih.gov

Table 1: Key Molecules in the ET-3-Induced NO/cGMP Pathway
ComponentDescriptionRole in Pathway
Endothelin-3 (ET-3)Active peptide derived from Big Endothelin-3.Initiates the signaling cascade by binding to the ETB receptor.
ETB ReceptorG-protein coupled receptor primarily found on endothelial cells. nih.govBinds ET-3 and activates downstream signaling. nih.govnih.gov
Endothelial Nitric Oxide Synthase (eNOS)Enzyme that synthesizes nitric oxide. t3db.caActivated by Ca²⁺/calmodulin; converts L-arginine to NO. nih.gov
Nitric Oxide (NO)Gaseous signaling molecule. nih.govDiffuses to smooth muscle cells to activate soluble guanylate cyclase. semanticscholar.org
Cyclic GMP (cGMP)Second messenger molecule. nih.govActivates Protein Kinase G (PKG), leading to smooth muscle relaxation. aging-us.com

Diverse Downstream Signaling Pathways Activated by Endothelin 3

Beyond the NO/cGMP pathway, ET-3 binding to its receptors, particularly the ETB receptor, triggers a multitude of other intracellular signaling cascades that regulate diverse cellular processes such as proliferation, survival, and migration.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Endothelins are known mitogens that activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. physiology.orgnih.gov Both ETA and ETB receptors are coupled to the activation of the MAPK pathway. physiology.orgnih.gov ET-3, acting through the ETB receptor, can potently stimulate this cascade. physiology.org The pathway typically involves the activation of a series of protein kinases. Receptor activation leads to the stimulation of upstream kinases, which in turn phosphorylate and activate a MAP kinase kinase (MAPKK, e.g., MEK). MAPKK then phosphorylates and activates a MAP kinase (e.g., p42MAPK, also known as ERK2). physiology.orgdntb.gov.ua Once activated, MAPKs translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression related to cell proliferation and differentiation. physiology.org

NF-kB Signaling Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell survival. ucla.edu Endothelin receptor activation can lead to the stimulation of this pathway. nih.gov In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. cellsignal.com Upon stimulation by endothelins, an IκB kinase (IKK) complex is activated. cellsignal.com IKK phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. cellsignal.com The degradation of IκB frees the NF-κB dimer, allowing it to translocate into the nucleus. nih.govcellsignal.com In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, activating transcription of genes involved in processes like inflammation and cell survival. mdpi.com

PI3K/AKT Pathway Activation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. wikipedia.orgcreative-diagnostics.com Activation of the ETB receptor by endothelins can stimulate this pathway. nih.gov Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). youtube.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the membrane. creative-diagnostics.com At the membrane, AKT is phosphorylated and fully activated by PDK1 and other kinases like mTORC2. creative-diagnostics.com Activated AKT then phosphorylates a wide array of downstream substrates, which leads to the inhibition of apoptosis and the promotion of cell growth and proliferation. youtube.com For instance, endothelin-mediated PI3K activation has been shown to be crucial for stimulating eNOS expression. nih.gov

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. nih.govfrontiersin.org Endothelin signaling is known to activate the Rho/Rho-kinase (ROCK) pathway. researchgate.net Rho proteins cycle between an inactive GDP-bound state and an active GTP-bound state. frontiersin.org Endothelin receptor activation promotes the exchange of GDP for GTP, leading to Rho activation. Active, GTP-bound Rho then interacts with and activates downstream effectors, most notably ROCK. mdpi.com ROCK, a serine/threonine kinase, phosphorylates several substrates that control actin-myosin contractility and cytoskeletal rearrangement, thereby influencing cell shape, adhesion, and motility. mdpi.com

Focal Adhesion Kinase (FAK) Activation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways initiated by integrins and G-protein coupled receptors, regulating cell adhesion, migration, and survival. nih.govembopress.org Endothelins can induce the phosphorylation and activation of FAK. nih.gov FAK is typically localized to focal adhesions, which are multi-protein structures that link the extracellular matrix to the intracellular actin cytoskeleton. nih.gov FAK activation is a multi-step process that begins with autophosphorylation upon recruitment to the plasma membrane. embopress.orgyoutube.com This autophosphorylation creates a binding site for Src family kinases, which then bind and phosphorylate other tyrosine residues within FAK's activation loop, leading to its full catalytic activity. youtube.com Activated FAK can then phosphorylate other focal adhesion proteins, such as paxillin, initiating downstream signals that impact cell motility and proliferation. nih.govyoutube.com

Table 2: Overview of Diverse Downstream Signaling Pathways Activated by ET-3
PathwayKey MediatorsPrimary Cellular Outcomes
MAPK CascadesRas, Raf, MEK, ERK (p42/p44)Cell proliferation, differentiation, survival. physiology.org
NF-kB SignalingIKK complex, IκB, NF-κB (p65/p50)Inflammation, immune response, cell survival. ucla.edunih.gov
PI3K/AKT PathwayPI3K, PIP3, PDK1, AKT, mTORCell survival, growth, proliferation, metabolism. nih.govwikipedia.org
Rho GTPase SignalingRhoA, ROCKCytoskeletal organization, cell contraction, migration. mdpi.comresearchgate.net
Focal Adhesion Kinase (FAK)FAK, Src, PaxillinCell adhesion, migration, proliferation, survival. nih.govnih.gov

Tyrosine Phosphorylation Events in Cellular Responses

The binding of endothelin 3 (ET-3), a 21-amino acid peptide derived from its precursor big endothelin 3, to its G protein-coupled receptors (GPCRs), primarily the endothelin B receptor (ETB), initiates a cascade of intracellular signaling events that includes the phosphorylation of tyrosine residues on various protein substrates. wikipedia.orgbiologists.com This activation of non-receptor tyrosine kinases is a crucial mechanism for regulating a wide array of cellular functions. nih.govwikipedia.org

Research has demonstrated that ET-3 stimulation leads to the rapid tyrosine phosphorylation of several key signaling molecules. In cultured rat astrocytes, ET-3 has been shown to increase the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin. nih.gov This effect is mediated through the ETB receptor, as it can be inhibited by an ETB receptor antagonist, BQ788. nih.gov The phosphorylation of these proteins is integral to the reorganization of the cytoskeleton, promoting the formation of stress fibers and the redistribution of FAK and paxillin to focal adhesions. nih.gov Interestingly, this ET-3-induced phosphorylation pathway appears to be independent of several common signaling intermediates, including those sensitive to pertussis toxin, calcium chelation, and inhibitors of protein kinase C. nih.gov

Further studies in Swiss 3T3 cells have also implicated the small GTP-binding protein Rho in the endothelin-stimulated tyrosine phosphorylation of FAK and paxillin. nih.gov This suggests that Rho is a component of the signal transduction pathway that links GPCRs like the ETB receptor to tyrosine phosphorylation and subsequent cytoskeletal events. nih.gov In osteoblast-like cells, endothelin treatment results in the tyrosine phosphorylation of multiple proteins, a process that is sensitive to the tyrosine kinase inhibitor genistein, indicating a critical role for tyrosine kinases in the cellular response. nih.gov

The Src family of non-receptor tyrosine kinases are significant mediators in this pathway. nih.govbiorxiv.org Upon ET-3 receptor activation, Src family kinases can be activated, leading to the phosphorylation of downstream targets. ahajournals.org This can initiate a signaling complex involving proteins such as p130Cas and Crk, which are important for processes like cell migration and proliferation. ahajournals.org The activation of FAK through tyrosine phosphorylation is a central event, as FAK acts as a scaffold for numerous signaling proteins, influencing cell adhesion, spreading, and survival. nih.gov

The functional consequences of these tyrosine phosphorylation events are significant and cell-type specific. In astrocytes, the phosphorylation of FAK and paxillin is associated with the cellular changes that occur in response to brain injury. nih.gov In other contexts, these signaling events are linked to mitogenic responses and the regulation of cell growth. nih.gov

Table 1: Key Proteins Tyrosine-Phosphorylated in Response to Endothelin 3 Stimulation

Phosphorylated ProteinMediating Kinase Family (if identified)Cell Type StudiedAssociated Cellular ResponseSource
Focal Adhesion Kinase (FAK) Src Family KinasesRat Astrocytes, Swiss 3T3 cellsCytoskeletal reorganization, stress fiber formation, cell adhesion nih.govnih.gov
Paxillin Src Family KinasesRat Astrocytes, Swiss 3T3 cellsRedistribution to focal adhesions, cytoskeletal organization nih.govnih.gov
p130Cas Src Family KinasesCardiomyocytesFormation of signaling complexes, regulation of JNK activation ahajournals.org
Various Unspecified Proteins Tyrosine KinasesOsteoblast-like cellsMitogenic activity, cell proliferation nih.gov

Physiological Roles of Endothelin 3 Derived from Big Endothelin 3

Developmental Biology and Organogenesis

Endothelin 3 signaling is a key regulator in embryonic development, influencing processes such as neural crest cell migration, proliferation, and differentiation, which are essential for proper organogenesis. biologists.comnih.govnih.govpnas.orgnih.gov

Neural Crest Cell-Derived Tissue Development

The signaling pathway involving ET-3 and EDNRB is crucial for the development of specific neural crest-derived cell populations. wikipedia.orgelisakits.co.ukahajournals.orgmedlineplus.govstorymd.com Disruptions in the genes encoding ET-3 or EDNRB can lead to congenital disorders affecting these tissues. wikipedia.orgelisakits.co.ukmedlineplus.govnih.govstorymd.com

Endothelin 3 is vital for the development of the enteric nervous system (ENS), which innervates the gastrointestinal tract. ahajournals.orgmedlineplus.govstorymd.comnih.govpnas.orgbiologists.com Enteric neural crest cells (ENCCs) colonize the developing gut and differentiate into the neurons and glial cells of the ENS. nih.govresearchgate.netmdpi.com ET-3 signaling modulates ENCC proliferation, differentiation, and migration. nih.gov Impaired ET-3 signaling can result in intestinal aganglionosis, a lack of enteric nerves in the distal bowel, which is a characteristic feature of Hirschsprung disease. wikipedia.orgelisakits.co.ukmedlineplus.govnih.govstorymd.comnih.gov Experimental evidence from avian and rodent models indicates that ET-3 promotes ENCC proliferation and inhibits neuronal differentiation, suggesting a role in maintaining a pool of undifferentiated progenitors. nih.govbiologists.com Furthermore, ET-3 enhances ENCC adhesion to extracellular matrix components, which is important for their migratory capabilities. researchgate.net

Endothelin 3 and its receptor EDNRB are indispensable for the development of epidermal melanocytes, the pigment-producing cells in the skin, hair, and eyes. wikipedia.orgelisakits.co.ukahajournals.orgbiologists.commedlineplus.govnih.govstorymd.compnas.org ET-3 stimulates the survival and proliferation of melanocyte progenitor cells. pnas.orgnih.govbiologists.comuq.edu.au It also promotes the differentiation of these progenitors into mature, pigmented melanocytes. nih.govnih.govbiologists.comuq.edu.au Mutations in the EDN3 gene can lead to a reduced number of melanocytes and result in pigmentation abnormalities, such as coat color spotting in mice. wikipedia.orgstorymd.comnih.govbiologists.comnih.gov Conversely, overexpression of EDN3 in mouse models can induce increased skin pigmentation. nih.govfiu.edu ET-3 can also affect differentiated melanocytes, stimulating their proliferation and, in some instances, leading to a reversion to a glial-melanocyte progenitor state. nih.gov

The endothelin system, particularly the ET-1/EDNRA pathway, is recognized for its critical involvement in the development of craniofacial structures derived from cranial neural crest cells, including the pharyngeal arches. biologists.comnih.govannualreviews.orgresearchgate.netnih.gov While ET-1/EDNRA is the primary signaling axis for craniofacial and outflow tract development, the endothelin system as a whole, including ET-3, contributes to the functional diversity of neural crest cells that form the craniofacial complex. biologists.comnih.govresearchgate.net Abnormal endothelin signaling can lead to craniofacial anomalies. biologists.comannualreviews.orgresearchgate.netresearchgate.net

Similar to craniofacial development, the ET-1/EDNRA pathway is predominantly involved in the development of the cardiac outflow tract and great vessels, which are derived from cardiac neural crest cells. biologists.comnih.govannualreviews.orgresearchgate.net Endothelin signaling is also necessary for the development of the cardiac conduction system in certain species. biologists.com Although ET-1/EDNRA is the primary pathway in this context, the broader influence of the endothelin system on neural crest cell development highlights its indirect relevance to the formation of cardiovascular structures originating from these cells. biologists.comnih.govannualreviews.orgresearchgate.netoup.com

Role in Gonadal Cell Viability and Differentiation (e.g., Granulosa Cells)

Endothelin 3 has been shown to impact the viability and differentiation of gonadal cells, specifically granulosa cells. researchgate.netmdpi.comnih.gov Research indicates that EDN3 can enhance the viability and proliferation of granulosa cells. researchgate.netmdpi.comnih.gov Studies also suggest that EDN3 can suppress the expression of the luteinizing hormone receptor (LHR) and modulate signaling pathways such as the cAMP-PKA pathway in granulosa cells, which are essential for follicular development and maturation. researchgate.netmdpi.comnih.gov Overexpression of EDN3 has been linked to the downregulation of pathways associated with follicle maturation. researchgate.netmdpi.com

Pigment Pattern Formation in Non-Mammalian Vertebrates (e.g., Iridophore Development in Danio fishes)

Endothelin-3 (Edn3) plays a significant role in the development of pigment patterns in non-mammalian vertebrates, particularly in Danio fishes like the zebrafish (Danio rerio). nih.govbiorxiv.org The adult pigment pattern in zebrafish consists of alternating dark stripes of melanophores and light interstripes containing dense iridophores and xanthophores. nih.govresearchgate.net Iridophores, which are silvery pigment cells, are crucial for the formation of these stripes. researchgate.netbiologists.com

Studies in Danio species, including D. rerio and D. nigrofasciatus, have highlighted the contribution of Edn3 to differences in iridophore development and the resulting stripe patterns. nih.govbiorxiv.org D. nigrofasciatus, a closely related species to zebrafish, exhibits an attenuated pigment pattern with fewer melanophores, stripes, and interstripes compared to D. rerio. nih.govbiorxiv.org Research indicates that species-specific differences in iridophore development precede the formation of the adult patterns. nih.govbiorxiv.org

Genetic and transgenic approaches have identified Edn3 as a factor contributing to reduced iridophore proliferation and fewer stripes and interstripes in D. nigrofasciatus. nih.govbiorxiv.org This difference is linked to lower expression levels of the gene encoding Edn3 in D. nigrofasciatus, attributed to cis-regulatory differences between the species. nih.govbiorxiv.org

Further research in zebrafish has shown that Endothelin signaling is involved in iridophore development, proliferation, and stripe morphogenesis in both larval and adult stages. researchgate.netbiologists.com A mutant in zebrafish, karneol (kar), which affects an endothelin-converting enzyme (Ece2) responsible for activating endothelin ligands, shows a reduction in iridophore numbers and defects in adult pigment patterning, similar to mutants in the Endothelin receptor b1a (rse). researchgate.netbiologists.com Morpholino-mediated knockdown experiments identified Endothelin 3b (Edn3b) as the ligand for endothelin receptor signaling in larval iridophores. researchgate.netbiologists.com This suggests that Edn3 signaling, which is important for melanocyte development in mammals, specifically affects iridophores in zebrafish, indicating a potential evolutionary relationship between iridophores in zebrafish and melanocytes in mammals. researchgate.netbiologists.com

Data from mutant studies in D. rerio further illustrate the roles of different edn3 paralogs. Mutants in edn3a show normal hypodermal pigment patterns but lack peritoneal iridophores, while edn3b mutants have deficiencies in hypodermal iridophores and melanophores but normal peritoneal iridophores. plos.org Fish with mutations in both edn3a and edn3b exhibit both defects and resemble ednrb1a mutants. plos.org

Neurobiological Functions

Endothelin peptides, including ET-3, have been implicated in various neurobiological functions, modulating neuronal activity and influencing the secretion of neuropeptides in the hypothalamus and pituitary gland. guidetopharmacology.orgnih.govnih.govnih.govportlandpress.com ET-3 is particularly associated with nervous tissue and is reported to be a major endothelin produced by the pituitary gland in humans and rats. psu.edu

Regulation of Neuronal Activity

Endothelins appear to regulate synaptic transmission in both the central and peripheral nervous systems, potentially acting as neuromodulators or even neurotransmitters. ahajournals.org In the hypothalamus, endothelin binding sites exist on catecholaminergic neurons, suggesting their involvement in regulating noradrenergic transmission and modulating hypothalamic-controlled processes like blood pressure and cardiovascular activity. researchgate.net Studies in rat anterior hypothalamus have shown that both ET-1 and ET-3 can diminish neuronal norepinephrine (B1679862) release, an effect blocked by a selective ETB receptor antagonist. researchgate.net

Recent studies in mice have explored the role of ET-3 and the ETB receptor in regulating neuronal excitability in the suprachiasmatic nucleus (SCN), the brain's primary circadian pacemaker. oup.com A high-salt diet was found to increase SCN expression of ETB mRNA and elevate neuronal excitability at night in mice. oup.com This increase in SCN activity induced by a high-salt diet was reduced by ex vivo application of an ETB antagonist and could be mimicked by acute treatment with endothelin-3. oup.com The excitatory effects of ET-3 in the SCN were blocked by co-application of an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting that glutamate (B1630785) mediates ET-3-induced neuronal excitability in this region. oup.com These findings point to a role for endothelin signaling, specifically involving ET-3 and the ETB receptor, in mediating neuronal responses to dietary sodium intake. oup.com

ET-3 also plays a key role in the development of the enteric nervous system (ENS), which controls gut blood flow, secretion, and intestinal motility. biosynth.comphysiology.org Both ET-3 and ETB receptors are necessary to prevent the premature differentiation of neural crest-derived cells, which can lead to aganglionosis. physiology.org In the hindgut ENS, ET-3 influences neural crest cell proliferation, differentiation, and migration. nih.gov Excess ET-3 can lead to an increase in ganglion cell number by increasing enteric crest cell proliferation, while inhibiting the ETB receptor can result in severe hypoganglionosis. nih.gov ET-3 has also been shown to inhibit neuronal differentiation in the ENS and can inhibit the chemoattraction of neural crest cells to glial-derived neurotrophic factor (GDNF). nih.gov

In the subfornical organ (SFO), a region involved in fluid balance, ET-3 expression is coupled with body-fluid homeostasis through modulation of the sensitivity of Nax, a brain sodium-level sensor. researchmap.jp Dehydration increases ET-3 levels in the SFO. researchmap.jp ETB receptor signaling is involved in modulating Nax gating, and ETB agonists increase the firing rate of GABAergic neurons in the SFO. researchmap.jp

Modulation of Hypothalamic and Pituitary Neuropeptide Secretion

Endothelins have been suggested to modulate the actions of various neuropeptides at the hypothalamus and the pituitary gland. ahajournals.orgakjournals.com ET-3 has been shown to stimulate the release of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH) from primary monolayer cultures of anterior pituitary cells in female rats. psu.edu It also exhibits a dose-dependent stimulatory effect on luteinizing hormone-releasing hormone (LHRH) secretion from LHRH neurons in male rats. psu.edu

Intravenous administration of ET-3 in rats caused significant increases in plasma ACTH and corticosterone (B1669441) levels, suggesting that ET-3 stimulates the hypothalamic-pituitary-adrenal axis. nih.gov This action appeared to be primarily mediated by the stimulation of CRH-neurons in the hypothalamus, rather than a direct effect on cultured anterior pituitary cells. nih.gov

While ET-1 has been shown to stimulate the release of LH and FSH from anterior pituitary cells, being as potent as gonadotropin-releasing hormone (GnRH) itself in stimulating gonadotroph release, ET-3 also plays a role in this modulation. ahajournals.org ET-3 can stimulate GnRH secretion from perifused hypothalamic cultures and GnRH cell lines. nih.gov This action of locally produced endothelins on GnRH-secreting neurons suggests that these peptides can regulate neurosecretion and participate in the hypothalamic control of anterior pituitary function and gonadotropin secretion. nih.gov

In lactating women, a significant negative correlation has been observed between circulating endothelin-3 and prolactin levels on the fourth day postpartum, suggesting a potential role for ET-3 in the control of prolactin secretion, although the exact mechanism requires further clarification. psu.edu

Renal System Contributions (Studies in animal models)

The endothelin system, including ET-3, is intimately involved in the physiological control of systemic blood pressure and body sodium homeostasis, exerting effects through alterations in various circulating and local factors. researchgate.netnih.gov The kidney is both a source and a site of action for endothelins. ahajournals.org

Influence on Renal Salt and Water Homeostasis

Endothelin has been shown to strongly influence the renal regulation of salt and water homeostasis. nih.govoup.com In animal models, the ETB receptor in the renal tubule plays a predominant role in the tonic inhibition of sodium reabsorption. ahajournals.orgoup.com Studies using transgenic animal models with dysfunctional ETB receptor genes have confirmed this role. oup.com For instance, spotting lethal rats with a deletion in the ETB receptor gene exhibit impaired sodium excretion. oup.com

High-salt intake can lead to increased levels of ET-1 in the vascular wall and stimulate ET-1 release in the renal medulla in animal models. nih.gov This upregulation of the renal and vascular endothelin system may be an important response to high dietary salt to facilitate salt excretion and maintain cardiovascular homeostasis. nih.gov Data from ETB-deficient rats support the hypothesis that excessive dietary salt consumption can lead to blunted renal autoregulation partly through endothelin activity. nih.gov

While ET-1 is a major endothelin in the kidney, the ETB receptor, which binds ET-3 with high affinity, is also present in renal tubules and contributes to the regulation of sodium excretion, especially in response to a high-salt diet. oup.comnih.gov ET-1 functions as an autocrine factor to stimulate ETB receptors in response to a high-salt diet, inhibiting sodium reabsorption. oup.com

Vascular Physiology (In vivo studies, non-clinical)

Endothelins are potent vasoactive peptides that regulate vascular tone and blood pressure. biochemia-medica.combjbms.org Studies with endothelins and specific endothelin-receptor antagonists have suggested that these peptides are important in vascular physiology. biochemia-medica.com

While ET-1 is known as the most potent vasoconstrictor, ET-3 also interacts with endothelin receptors in the vasculature. nih.govnih.gov ET-3 binds to ETB receptors with similar affinity as ET-1. plos.org ETB receptors are present on endothelial cells and can mediate vasodilation by stimulating the release of nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF). biochemia-medica.comnih.gov However, ETB receptors on smooth muscle cells can cause vasoconstriction. biochemia-medica.comnih.gov

Regional Vasomotor Tone Regulation (e.g., Forearm Resistance Vessels)

Endothelin 3 influences regional vasomotor tone, including that of forearm resistance vessels. Studies in humans have investigated the effects of locally infused big ET-3 and ET-3 on forearm blood flow, which is primarily determined by the tone of resistance vessels. Intra-arterial infusion of both ET-3 and big ET-3 has been shown to cause vasoconstriction in forearm resistance vessels nih.govnih.gov. This vasoconstrictor effect is slow in onset and dose-dependent nih.govahajournals.org.

Research indicates that measurable conversion of big ET-3 to ET-3 occurs in forearm resistance vessels in vivo, as evidenced by the vasoconstrictor response observed with big ET-3 administration nih.gov. An endothelin-converting enzyme capable of this conversion appears to be present in upper limb resistance arteries but not in capacitance vessels like dorsal hand veins nih.gov.

While ET-1 is generally considered a more potent vasoconstrictor than ET-3, studies comparing their effects on forearm blood flow have shown dose-dependent vasoconstriction with both peptides. At lower doses, ET-3 may cause significantly less forearm vasoconstriction than ET-1, but at higher doses, the vasoconstriction can be similar nih.govahajournals.org. Some studies have also noted a transient forearm vasodilation with ET-3 at certain doses, which is more pronounced and prolonged compared to ET-1, suggesting involvement of endothelial ETB receptors ahajournals.orgoup.com. However, this vasodilatory effect is often observed at high doses or with bolus administration, which may not reflect physiological responses oup.com.

The vasoconstrictor effects of endothelins, including ET-3, in resistance vessels are mediated by endothelin receptors. Both ETA and ETB receptors are involved in mediating vasoconstriction in human forearm resistance vessels nih.govahajournals.org. Selective ETB receptor agonists, such as ET-3 and sarafotoxin S6c, have been shown to cause constriction of forearm resistance vessels in vivo, indicating a role for ETB receptors in vasoconstriction in these vessels nih.govahajournals.org.

Data from studies on forearm blood flow responses to intra-arterial infusions of ET-3 and big ET-3 highlight their impact on regional vascular tone.

PeptideDose (pmol/min)Forearm Blood Flow Change after 90 min (%)p-valueReference
ET-35-20 ± 90.009 nih.gov
ET-310-20 ± 100.001 nih.gov
Big ET-350-22 ± 60.004 nih.gov
Big ET-3100-18 ± 3<0.0001 nih.gov
ET-11-110.02 ahajournals.org
ET-31-5 (not significant)0.163 ahajournals.org
ET-15-400.0002 ahajournals.org
ET-35-250.001 ahajournals.org

Note: Data are representative findings from cited studies and may reflect specific experimental conditions.

Interactions with Endogenous Vasodilators (e.g., Nitric Oxide, Prostacyclin)

The release of NO is a key mechanism by which ET-3 can induce vasodilation, particularly at the endothelial ETB receptors oup.complos.org. Studies have shown that ET-3 binding to endothelial ETB receptors stimulates the formation of NO plos.orgcvphysiology.com. In the absence of smooth muscle endothelin receptor stimulation, this NO production can lead to vasodilation cvphysiology.com. The capacity of ET-3-ETB receptor signaling to induce eNOS (endothelial nitric oxide synthase) and generate NO is well-documented in both in vivo and in vitro studies plos.org.

Prostacyclin is another important endogenous vasodilator released by endothelial cells wikipedia.orgwikidoc.org. Similar to NO, prostacyclin release can be stimulated by the interaction of endothelins, including ET-3, with endothelial ETB receptors ahajournals.orgresearchgate.netphysiology.org. Prostacyclin inhibits platelet activation and promotes vasodilation wikipedia.orgwikidoc.org.

The interplay between ET-3 and these vasodilators is crucial for maintaining vascular homeostasis. While ET-3 itself can cause vasoconstriction by acting on smooth muscle receptors, its ability to stimulate NO and prostacyclin release via endothelial ETB receptors introduces a counteracting vasodilatory influence ahajournals.orgresearchgate.netphysiology.orgcvphysiology.com. The balance between the vasoconstrictor effects of endothelins (primarily mediated by ETA and, in some vessels, ETB receptors on smooth muscle) and the vasodilatory effects mediated by endothelial ETB receptor-stimulated NO and prostacyclin release is critical for the fine-tuning of vascular tone ahajournals.orgresearchgate.netphysiology.orgcvphysiology.com.

Research suggests that depression of these vasorelaxant responses mediated by NO and prostacyclin could potentially contribute to exaggerated vasoconstriction in certain conditions ahajournals.org. Furthermore, prostacyclin has been shown to inhibit the release of ET-1 from endothelial cells, suggesting a potential feedback mechanism where vasodilators can modulate endothelin production ersnet.org.

The interaction between the endothelin system and the NO and prostacyclin pathways is complex and plays a significant role in cardiovascular regulation mdpi.comnih.gov. An imbalance between vasoconstricting substances like endothelins and vasodilating substances like NO and prostacyclin is implicated in the pathophysiology of conditions such as hypertension ahajournals.orgnih.gov.

Endogenous MediatorSourcePrimary Vascular EffectStimulated by Endothelin 3 (via ETB)PubChem CID
Nitric Oxide (NO)Endothelial cellsVasodilationYes145068
Prostacyclin (PGI2)Endothelial cellsVasodilationYes5282411

Pathophysiological Mechanisms Involving Endothelin 3 Derived from Big Endothelin 3 in Disease Models

Developmental Anomalies in Animal Models

Mutations or deletions affecting the EDN3 gene, which encodes endothelin 3, or the EDNRB gene, encoding its receptor, are associated with developmental defects in animal models, primarily impacting neural crest-derived cells nih.gov. These defects often manifest as disorders affecting pigmentation and the enteric nervous system nih.gov.

Enteric Neuropathies (e.g., Aganglionic Distal Colon Phenotypes)

Endothelin 3 and its receptor EDNRB are essential for the formation of enteric nerves during embryonic development medlineplus.govmedlineplus.gov. These nerves originate from neural crest cells that migrate to colonize the developing gut medlineplus.govmedlineplus.gov. Defects in EDN3 or EDNRB expression or function can lead to a failure of these neural crest cells to properly migrate and differentiate, resulting in a lack of ganglion cells (aganglionosis) in segments of the intestine researchgate.netsci-hub.se. This condition is analogous to Hirschsprung disease (HSCR) in humans, which is characterized by severe constipation or intestinal blockage due to the absence of enteric nerves in the distal colon and rectum medlineplus.govmedlineplus.govsci-hub.se.

Animal models, such as mice with targeted disruptions of the Edn3 or Ednrb genes, faithfully recapitulate the aganglionic distal colon phenotype observed in human HSCR researchgate.netfrontiersin.orgnih.gov. Et-3-/- and Ednrb-/- mice exhibit variable lengths of aganglionic rectum and distal colon frontiersin.org. These models also show a hypoganglionic phenotype in the colon proximal to the aganglionic segment, characterized by decreased myenteric neuronal density and altered motility frontiersin.org. The absence of enteric ganglia in affected segments prevents normal peristalsis, leading to bowel distension sci-hub.senih.gov.

Studies in Ednrb−/− and Edn3−/− mice have also revealed that colonic aganglionosis can lead to secondary complications, such as Hirschsprung-associated enterocolitis (HAEC) nih.govplos.org. These models demonstrate lymphoid depletion, including a reduction in splenic lymphocytes and suppressed B lymphopoiesis, which appears to be a consequence of the colonic aganglionosis and associated physiological stress rather than a direct effect on lymphoid organs by disrupted ET-3-EDNRB signaling nih.govresearchgate.net.

Pigmentation Disorders

ET-3 and EDNRB are also crucial for the development and maintenance of melanocytes, the cells responsible for producing melanin (B1238610) pigment medlineplus.govmedlineplus.gov. Neural crest cells also give rise to melanocytes, which migrate to the skin, hair follicles, and other tissues medlineplus.govoup.com. Mutations in EDN3 or EDNRB can lead to a deficiency in melanocytes, resulting in hypopigmentation or spotting phenotypes nih.govoup.comnih.gov.

The lethal spotting (ls) mutation in mice, which affects the Edn3 gene, and the piebald mutation, affecting the Ednrb gene, are classical examples of spontaneous mutations leading to white spotting phenotypes due to reduced numbers of melanocyte precursors oup.comnih.gov. Edn3ls/ls mutants show a spotted phenotype with reduced melanocyte precursors in the skin nih.gov.

Conversely, overexpression of ET-3 in transgenic mouse models can lead to hyperpigmentation. For instance, a tetracycline-inducible transgenic mouse model overexpressing Edn3 under the control of the keratin (B1170402) 5 promoter exhibited pigmented skin with dermal melanocytes nih.govfiu.edu. Postnatal expression of the Edn3 transgene was necessary to maintain these dermal melanocytes and the hyperpigmentation phenotype nih.gov. Studies in chickens with dermal hyperpigmentation (Fibromelanosis) have identified a complex genomic rearrangement involving the EDN3 locus, leading to increased EDN3 expression and extensive pigmentation plos.org. This increased expression of a key regulator of melanoblast proliferation appears to underlie the hyperpigmentation phenotype plos.org.

Cardiovascular Pathologies in Animal Models

While ET-1 is generally considered the predominant endothelin isoform involved in cardiovascular regulation, there is evidence suggesting a role for ET-3 in certain cardiovascular pathologies in animal models, particularly through its interaction with EDNRB.

Pulmonary Arterial Hypertension Models

The endothelin system is implicated in the pathogenesis of pulmonary arterial hypertension (PAH), a condition characterized by increased pulmonary vascular resistance and vascular remodeling oup.comersnet.org. While ET-1 is considered a key player, ET-3 is also expressed in the lungs and can induce vasoconstriction of pulmonary arteries nih.gov.

Studies in the monocrotaline (B1676716) (MCT)-induced rat model of PAH have investigated the role of ET-3. In this model, ET-3 localized mainly in the smooth muscle layer of pulmonary resistance arteries nih.gov. ET-3 induced pulmonary vasoconstriction in both control and PAH rats nih.gov. This vasoconstriction appears to be mediated by both ETA and ETB receptors, with ETB receptors primarily involved at lower concentrations of ET-3 and ETA receptors at higher concentrations nih.gov. While plasma ET-3 levels tended to increase in PAH rats, gene expression of prepro-ET-3 in pulmonary resistance arteries was reduced nih.gov. This suggests a complex role for ET-3 in PAH that may involve altered production, localization, and receptor interactions.

Angioplasty-Induced Neointimal Formation Mechanisms in Rat Models

Angioplasty, a procedure to widen narrowed blood vessels, can lead to restenosis, a re-narrowing of the vessel due to excessive proliferation of vascular smooth muscle cells and formation of neointimal tissue psu.eduahajournals.org. The endothelin system is involved in this process psu.eduahajournals.org.

In the rat carotid artery balloon angioplasty model, a common experimental system for studying neointimal formation, the expression of preproET-3 mRNA, along with preproET-1 mRNA and endothelin receptor mRNA (ETA and ETB), is significantly increased after injury ahajournals.org. This suggests that ET-3, like ET-1, may play an active role in the pathogenesis of angioplasty-induced neointimal formation ahajournals.org. While ET-1 is known to augment neointimal formation in this model, the specific contribution of ET-3 to this process requires further investigation psu.eduahajournals.org. Studies focusing on blocking ETA receptors or both ETA and ETB receptors have shown inhibition of neointimal hyperplasia in this model, indicating the importance of endothelin signaling in this process psu.eduscirp.org.

Renal Dysregulation in Animal Models

The endothelin system plays a critical role in kidney function, influencing fluid and electrolyte balance, regional blood flow, and glomerular filtration rate. oup.com While ET-1 is strongly implicated in renal injury and fibrosis in various experimental models, the specific contribution of ET-3 to renal dysregulation is less extensively documented in the provided search results compared to ET-1. oup.comnih.gov

Kidney Fibrosis and Cystic Kidney Disease Models

ET-1 has been shown to promote kidney injury through various mechanisms, including effects on glomerular cells and stimulating inflammation and fibrosis in the tubules in experimental models of kidney disease. oup.comnih.gov Overexpression of the ET-1 gene in transgenic mice leads to age-dependent pathological alterations in the kidney, including renal interstitial fibrosis and renal cysts. nih.gov In contrast, the direct role of ET-3 in driving kidney fibrosis or cystic kidney disease in animal models is not prominently highlighted in the search results. However, the ET system as a whole is involved in fibrotic remodeling of the kidney in adult life. nih.govresearchgate.net

One study in a model orthologous to human autosomal recessive polycystic kidney disease (ARPKD) suggested that an antagonist of the endothelin B receptor increased renal cAMP levels and worsened the cystic phenotype in mice, potentially through increased vasopressin action. scielo.br This finding points to a potential, albeit complex, involvement of ETB receptor signaling, which is the primary receptor for ET-3, in the context of cystic kidney disease models. frontiersin.orgscielo.br

Neurological Dysfunctions in Animal Models

The endothelin system is present in the brain and has been implicated in various neurological disorders. mdpi.comresearchgate.net ET-3 is abundantly expressed in the brain. mdpi.com

Cerebral Ischemia and Vasospasm in Experimental Models

In animal models of cerebral ischemia, increased levels of endothelins have been observed. ahajournals.org ET-1 is known to contribute to vasospasm observed during cerebral ischemia due to its potent vasoconstricting action mediated primarily through ETA receptors in vascular smooth muscle. mdpi.comresearchgate.netahajournals.org Studies using ETA antagonists have shown protective effects in animal models of brain ischemia, although these findings have not consistently translated to clinical application. mdpi.comahajournals.org

While ET-1 is the primary endothelin isoform associated with vasoconstriction and vasospasm in the brain, ET-3, acting via ETB receptors, has other roles in the nervous system, particularly in development. nih.govresearchgate.net ETB receptors are also present on astrocytes, and their activation can influence the production of various factors, including those related to vascular permeability. mdpi.comresearchgate.net In the context of cerebral ischemia, ETs are thought to aggravate brain damage by inducing vasospasm and brain edema, with both ETA and ETB receptors potentially involved in these processes. researchgate.net However, the specific contribution of ET-3 to cerebral ischemia and vasospasm in experimental models is not as extensively detailed as that of ET-1 in the provided information.

Systemic Pathological Conditions in Animal Models

Beyond specific organ systems, the endothelin system is involved in various systemic pathological conditions. nih.govresearchgate.net ET-3's role in systemic conditions in animal models is particularly notable in developmental disorders linked to neural crest cell migration. Mutations within the ET-3/ETB receptor mediated signaling pathway are associated with disruptions in epidermal melanocytes and enteric neurons in animal models, leading to conditions resembling human Hirschsprung disease and pigmentary disorders. nih.govresearchgate.netnih.gov ET-3 knockout mice exhibit aganglionic megacolon and pigmentary disorders. nih.gov These findings underscore the crucial role of ET-3 and its primary receptor, ETB, in the development of these neural crest-derived cell lineages. nih.gov

While the search results primarily focus on ET-1's involvement in conditions like pulmonary hypertension, heart failure, and atherosclerosis in animal models, the developmental roles of ET-3 highlight its importance in systemic processes during embryogenesis. biochemia-medica.comnih.govresearchgate.netnih.gov

Pharmacological Modulation of the Big Endothelin 3/endothelin 3 System Mechanism of Action in Non Clinical Studies

Endothelin Converting Enzyme Inhibitors and their Specificity for Big Endothelin 3 Conversion

The conversion of big endothelins to their biologically active forms is mediated by a family of membrane-bound zinc metalloproteases known as endothelin-converting enzymes (ECEs). These enzymes facilitate the final processing step in endothelin synthesis. However, research in non-clinical models suggests that ECE activity may be specific for certain big endothelin isoforms.

In-vitro and in-vivo studies in guinea-pig models have demonstrated different pharmacological profiles for big ET-1 and big ET-3. While big ET-1 produces potent pressor responses, comparable to ET-1, big ET-3 does not induce such responses. This suggests a difference in their conversion to active peptides. The metalloprotease inhibitor phosphoramidon has been shown to markedly reduce the biological activity of big ET-1, such as the release of eicosanoids from guinea-pig lungs, without affecting the action of ET-1 itself. Conversely, phosphoramidon did not affect the lack of activity of big ET-3. These findings support the concept that the phosphoramidon-sensitive ECE is specific for the conversion of big ET-1 and may not process big ET-3 into its active form, ET-3. This specificity suggests that ECE inhibitors like phosphoramidon would not be effective modulators of the big ET-3 to ET-3 conversion pathway.

CompoundClassEffect on Big ET-1 ConversionEffect on Big ET-3 ConversionReference
PhosphoramidonMetalloprotease (ECE) InhibitorInhibits conversion to ET-1Does not appear to affect conversion

Endothelin Receptor Agonists and Antagonists Specific to Endothelin 3 Receptors (Non-clinical application)

Endothelin-3 primarily mediates its effects through the ETB receptor. In humans, the cerebral cortex has the highest density of endothelin receptors, with the ETB subtype accounting for approximately 90%. This has made the ETB receptor a target for pharmacological modulation in non-clinical studies of central nervous system disorders.

IRL-1620 (also known as Sovateltide or PMZ-1620) is a potent and highly selective ETB receptor agonist. It demonstrates approximately 120,000 times more selectivity for the ETB receptor over the ETA receptor. In pre-clinical research, selective stimulation of ETB receptors with IRL-1620 has shown significant therapeutic potential, particularly in models of neurological disorders.

The mechanism of action for IRL-1620 in non-clinical models involves several neuroprotective pathways:

Neuroregeneration and Neurovascular Remodeling : IRL-1620 stimulates neural progenitor cells, promoting the formation of new neurons (neurogenesis) and blood vessels (angiogenesis). In rat models of cerebral ischemia, treatment with IRL-1620 was found to significantly increase the number of proliferating cells in the cortex, striatum, and subventricular zone.

Increased Growth Factor Production : The agonist enhances the production of crucial growth factors, including vascular endothelial growth factor (VEGF) and nerve growth factor (NGF), which support neuroregeneration and functional recovery.

Anti-apoptotic and Anti-oxidative Stress Effects : IRL-1620 demonstrates anti-apoptotic activity, preventing cell death, and reduces oxidative stress following ischemic events.

AgonistReceptor SelectivityNon-Clinical Application/MechanismReferences
IRL-1620 (Sovateltide)Highly selective for ETB (~120,000-fold over ETA)Neuroprotection, neuroregeneration, anti-apoptosis, reduction of oxidative stress in CNS disorder models.
BQ-3020Selective ETB agonistUsed in research to study ETB receptor function.

Allosteric modulators represent a nuanced approach to receptor pharmacology. Unlike traditional (orthosteric) agonists and antagonists that bind to the primary ligand binding site, allosteric modulators bind to a topographically distinct site on the receptor. This binding induces a conformational change in the receptor, which can modify the binding or signaling of the endogenous ligand.

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs) : These agents enhance the receptor's activity by increasing its affinity for the endogenous ligand or by stabilizing an active receptor conformation.

Negative Allosteric Modulators (NAMs) : These agents reduce the receptor's activity by decreasing ligand affinity or stabilizing an inactive conformation.

This mechanism offers the potential for greater receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites. For the endothelin system, allosteric modulators could offer a way to fine-tune receptor function, potentially discriminating between the effects of different endothelins (ET-1, ET-2, and ET-3) that act on the same receptor. This approach could lead to more targeted therapies with fewer off-target effects compared to complete receptor blockade or activation.

Interplay with Other Pharmacological Targets and Signaling Pathways (e.g., NADPH Oxidases, Angiotensin II)

The endothelin system does not operate in isolation; it interacts with other critical signaling pathways involved in cardiovascular and cellular homeostasis. Notably, there is a significant interplay between endothelins, the renin-angiotensin system, and NADPH oxidases, a major source of reactive oxygen species (ROS) in cardiovascular tissues.

Angiotensin II (Ang II) is known to stimulate the production of ET-1, which, like ET-3, can activate ETB receptors. Furthermore, Ang II is a potent activator of NADPH oxidase, leading to increased production of superoxide anions. This activation can be mediated, at least in part, through the endothelin system. Pre-clinical studies have shown that ET-1 can stimulate vascular superoxide production via an ETA-NADPH oxidase pathway. This complex interaction creates a cascade where Ang II stimulates ET-1, which in turn activates NADPH oxidase, contributing to oxidative stress, endothelial dysfunction, and vascular inflammation—key factors in the pathophysiology of cardiovascular diseases. Understanding this interplay is crucial for developing therapies that target the downstream effects of big ET-3/ET-3 signaling.

Novel Therapeutic Strategies in Pre-Clinical Research (excluding human clinical trials)

The development of novel therapeutic strategies targeting the big ET-3/ET-3 system remains largely in the pre-clinical phase. These approaches aim to modulate the system with greater precision to achieve therapeutic benefits while minimizing potential side effects.

Gene therapy offers a promising avenue for modulating the endothelin system by altering the expression of key components like receptors or signaling molecules. This approach is being explored in various pre-clinical animal models for vascular and other diseases. The selection of an appropriate animal model that accurately reflects the human disease state is critical for the success of these pre-clinical studies.

For instance, in a large animal pre-clinical model of arteriovenous fistula (AVF), local in vivo knockdown of SMAD3 using lentiviral gene therapy was shown to inhibit endothelial-to-mesenchymal transition, reduce neointimal hyperplasia, and decrease stenosis. While not directly targeting the endothelin system, this study demonstrates the feasibility of using gene therapy to modulate complex signaling pathways in a vascular context. Similar strategies could be envisioned for the ET-3/ETB system. For example, gene therapy could be designed to:

Deliver transgenes that encode selective ETB receptor antagonists to block pathological signaling.

Introduce constructs that enhance the expression of ETB receptors in specific tissues to promote beneficial effects, such as vasodilation or neuroregeneration.

Knock down the expression of downstream signaling molecules that mediate the detrimental effects of ET-3 activation.

These gene therapy approaches are still in the exploratory phase in animal models and require extensive research to validate their efficacy and safety before any potential translation to clinical settings.

Targeting Proteolytic Processing Enzymes

The conversion of the inactive precursor, big endothelin-3 (Big ET-3), into the biologically active peptide, endothelin-3 (ET-3), is a critical step in the endothelin signaling cascade. This proteolytic processing is primarily mediated by specific metalloproteases, which represent key targets for pharmacological modulation of the Big ET-3/ET-3 system. Non-clinical studies have identified several enzymes involved in this conversion and have explored the effects of various inhibitors on this process. The primary enzymes implicated in the physiological conversion of Big ET-3 are members of the endothelin-converting enzyme (ECE) family and the Kell blood group protein.

Research in this area has largely focused on a class of compounds that inhibit these metalloproteases, thereby reducing the production of active ET-3. These inhibitors have been instrumental in elucidating the functional role of the Big ET-3/ET-3 axis in various physiological and pathological conditions.

Detailed Research Findings

In non-clinical settings, the pharmacological inhibition of Big ET-3 processing has been demonstrated through various experimental models. The dual endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP) inhibitor, phosphoramidon , has been a key tool in these investigations. In a study involving ganglion-blocked anesthetized rats, intravenous administration of Big ET-3 produced a significant and long-lasting hypertensive response. Pretreatment with phosphoramidon markedly attenuated this pressor effect, suggesting that a phosphoramidon-sensitive metalloproteinase is responsible for the in vivo conversion of Big ET-3 to the vasoactive ET-3.

Further in vitro studies have substantiated the role of phosphoramidon-sensitive enzymes. The Kell blood group protein, a zinc-dependent endopeptidase, has been identified as an enzyme that specifically cleaves Big ET-3 at the Trp(21)-Ile(22) bond to generate active ET-3. The enzymatic activity of a secreted, soluble form of the Kell protein was found to be partially inhibited by phosphoramidon. This finding highlights a specific molecular target for interrupting the generation of ET-3.

The contractile properties of Big ET-3, which are dependent on its conversion to ET-3, have also been a focus of pharmacological inhibition studies. In human isolated bronchi, Big ET-3 was shown to induce contractile responses, demonstrating the presence of a functional ECE in this tissue. The dual ECE/NEP inhibitors CGS 26393 and its active form CGS 26303 were found to significantly inhibit the contractile responses induced by Big ET-3 in a concentration-related manner. This provides evidence for the role of ECEs in mediating the functional effects of Big ET-3 in airway smooth muscle.

Interestingly, while CGS 26303 has a reported IC50 of 410 nM for inhibiting ECE-1, specific kinetic data for its inhibition of Big ET-3 processing is not as readily available. In studies using bovine aortic endothelial cells, CGS 26303 at a concentration of 25 µM, and phosphoramidon at 100 µM, were shown to completely inhibit ECE-1 activity.

The following interactive data tables summarize the key findings from non-clinical studies on the pharmacological modulation of Big ET-3 processing enzymes.

Inhibition of Big Endothelin-3 Processing in Non-Clinical Studies
InhibitorEnzyme Target(s)Experimental ModelKey FindingsReference
PhosphoramidonECE, NEP, Kell blood group proteinAnesthetized ratsMarkedly attenuated the hypertensive response to intravenous Big ET-3.
PhosphoramidonKell blood group proteinIn vitro enzyme assayPartially inhibited the conversion of Big ET-3 to ET-3 by a soluble form of the Kell protein.
CGS 26393ECE, NEPHuman isolated bronchiSignificantly inhibited the contractile response to Big ET-3 in a concentration-related manner.
CGS 26303ECE, NEPHuman isolated bronchiSignificantly inhibited the contractile response to Big ET-3.
CGS 26303ECE-1Bovine aortic endothelial cellsAt 25 µM, completely inhibited ECE-1 activity. IC50 for ECE-1 is 410 nM.
Enzymes Involved in Big Endothelin-3 Processing
EnzymeSubstrate SpecificityTissue/Cell Localization (Examples)Reference
Kell blood group proteinPreferentially cleaves Big ET-3 at Trp(21)-Ile(22)Erythrocytes, Testis, Skeletal muscle
Endothelin-Converting Enzyme (ECE) familyCleaves big endothelins to their active formsHuman bronchus, Endothelial cells

Advanced Methodologies for the Study of Big Endothelin 3 and Endothelin 3

Quantitative Detection and Measurement Techniques

Accurate quantification of big endothelin 3 and endothelin 3 in biological samples is fundamental to understanding their involvement in physiological and pathological states. Several techniques have been established for this purpose.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a sensitive immunoassay technique utilized for the quantification of substances, such as endothelin peptides, through the use of radioactive isotopes. RIAs designed for endothelins employ antibodies that specifically bind to the target peptide. The inherent sensitivity of RIA permits the detection of low concentrations of endothelins in biological fluids like plasma. For example, a sensitive RIA for endothelin-1 (B181129) (ET-1) in human plasma demonstrated a sensitivity of 0.33 fmol/100 µL of standard solution. nih.gov While this particular assay did not show cross-reactivity with endothelin-3 or big endothelin-1, RIAs with varying degrees of specificity for different endothelin isoforms have been developed. nih.govportlandpress.comresearchgate.net Some RIAs can detect general endothelin-like immunoreactivity with cross-reactivity across multiple endothelin family members, while others are designed for high specificity towards a single isoform like ET-3. nih.govportlandpress.com Optimizing critical parameters, including antibody selectivity and extraction procedures, is essential for achieving reliable RIA measurements of endothelins in human plasma. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely employed immunoassay technique for the quantitative determination of peptides. ELISA kits specifically for endothelin-3 (ET-3) are available for measuring ET-3 concentrations in diverse human samples, including tissue extracts, cell culture media, serum, and plasma. elisakits.co.ukbiocompare.comabbexa.comfishersci.comassaygenie.com These kits typically provide high sensitivity, with reported detection limits for human ET-3 as low as 0.36 pg/mL. elisakits.co.ukbiocompare.comibl-japan.co.jp ELISA methods for endothelins can be based on different assay formats, such as competitive ELISA or sandwich ELISA. abbexa.comassaygenie.comfn-test.com Sandwich ELISAs for endothelin family peptides, including big ET-3 and ET-3, have been developed using pairs of antibodies targeting distinct epitopes on the peptide. These sandwich assays demonstrate high sensitivity and minimal cross-reactivity with other endothelin family members, although some level of cross-reactivity can occur depending on the specific antibodies used. ibl-japan.co.jpnih.gov

ELISA serves as a reliable quantitative method for measuring ET-3 in various biological matrices. elisakits.co.ukbiocompare.com

The following table provides examples of sensitivity ranges reported for Human Endothelin 3 ELISA Kits:

Supplier/Kit TypeSensitivity (pg/mL)Detection Range (pg/mL)Sample Types
Human Endothelin-3 ELISA Kit elisakits.co.ukbiocompare.comibl-japan.co.jp~0.360.78 – 100.0Tissue extracts, cell culture media, serum, plasma (EDTA)
Human EDN3(Endothelin-3) ELISA Kit fishersci.com2.466.17-500Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids fishersci.com
Human Endothelin-3/EDN3 ELISA Kit assaygenie.com0.9381.563-100Serum, plasma, cell culture supernatants assaygenie.com
Human Endothelin 3 (EDN3) ELISA Kit abbexa.comNot specifiedNot specifiedSerum, plasma and other biological fluids abbexa.com

High-Performance Liquid Chromatography (HPLC) coupled with Immunoassays

High-Performance Liquid Chromatography (HPLC) combined with immunoassays, such as RIA or ELISA, represents a powerful strategy for separating and quantifying different endothelin isoforms. Given that antibodies used in RIA or ELISA may not always differentiate between structurally similar endothelin peptides, coupling HPLC separation with immunoassay allows for the identification and precise quantification of individual isoforms within a sample. nih.govresearchgate.netnih.gov This technique involves the separation of peptides based on their physicochemical properties using HPLC, followed by the collection of fractions and subsequent analysis of each fraction using a sensitive immunoassay specific for the target peptide. researchgate.net This hyphenated approach has been successfully applied to identify and quantify mature ET-1, ET-2, ET-3, and big ET-1 in tissue extracts and biological fluids. nih.govresearchgate.netashpublications.orgnih.gov For instance, reverse-phase HPLC analysis coupled with sandwich-enzyme immunoassays has facilitated the precise measurement of plasma concentrations of ET-1, ET-3, and big ET-1 in both healthy individuals and patients undergoing chronic hemodialysis. nih.govcapes.gov.br Furthermore, HPLC can be used to separate the products resulting from the proteolytic cleavage of big endothelin peptides, which are then subjected to analysis by immunoassay or mass spectrometry. ashpublications.org

Mass Spectrometry (MS) for Peptide Identification and Quantification

Mass Spectrometry (MS) is a versatile analytical technique employed for the identification and quantification of peptides based on their mass-to-charge ratio. MS offers the capability to simultaneously obtain structural information and quantify peptide amounts. nih.govthermofisher.com This is particularly valuable for the analysis of complex biological samples that may contain multiple endothelin isoforms and their precursors. nih.gov The coupling of HPLC with electrospray mass spectrometry (ESI-MS) has been used to identify and confirm the presence of specific endothelin isoforms, including ET-1, [Met7]-sulfoxy ET-1, and big ET-1, in supernatants from cell cultures. nih.gov While MS can identify peptides through their fragmentation patterns and mass, quantitative analysis can be achieved by comparing signal intensities or by utilizing stable isotope labeling techniques. nih.gov MS analysis has been applied to determine the mass of peptides generated by the proteolytic cleavage of big endothelin-3, assisting in the identification of the specific cleavage sites. ashpublications.org

Molecular and Cellular Assays

In addition to quantifying the peptides themselves, the study of this compound and endothelin 3 involves examining their gene expression levels and their impact on cellular processes.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Gene Expression

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a sensitive and widely used technique for measuring the expression levels of specific genes, such as the gene encoding endothelin 3 (EDN3). RT-qPCR enables the quantification of mRNA levels, providing insights into the transcriptional regulation of EDN3. researchgate.netspandidos-publications.comnih.govresearchgate.netresearchgate.netmdpi.com This method involves the conversion of mRNA into complementary DNA (cDNA) using reverse transcription, followed by the PCR amplification of the target sequence using specific primers. The amount of PCR product is quantified in real-time, allowing for the determination of relative or absolute gene expression levels. mdpi.com RT-qPCR has been employed to analyze changes in EDN3 expression in various contexts, including mouse skin after epilation and human endometrial cancer tissues. researchgate.netspandidos-publications.comnih.govresearchgate.net Studies have demonstrated that EDN3 mRNA expression can be significantly altered in certain conditions, and RT-qPCR is a crucial tool for quantifying these alterations. spandidos-publications.comnih.govresearchgate.net For example, RT-qPCR analysis revealed a downregulation of EDN3 expression in papillary thyroid cancer cells, and experimental overexpression of EDN3 using plasmids resulted in increased levels of both EDN3 mRNA and protein. spandidos-publications.com

Transcriptome Sequencing and Gene Expression Profiling

Transcriptome sequencing and gene expression profiling are powerful tools used to analyze the complete set of RNA transcripts in a cell or tissue under specific conditions. This allows for the identification of genes that are differentially expressed in response to or in the presence of this compound or endothelin 3. By comparing gene expression patterns, researchers can gain a comprehensive understanding of the molecular pathways influenced by these peptides.

Studies utilizing transcriptome sequencing have identified EDN3 as a differentially expressed gene in various contexts, including cervical cancer tissues compared to normal tissues. spandidos-publications.comnih.gov High-throughput transcriptomic analysis has revealed that EDN3 can significantly alter the expression of numerous genes, impacting processes such as energy metabolism, immune-related signaling pathways, follicle maturation, and the GnRH signaling pathway. mdpi.com For instance, overexpression of EDN3 in granulosa cells has been shown to influence the expression of genes related to cellular transcription and embryonic development, suggesting a role in cell differentiation. mdpi.com

Cell-Based Functional Assays (e.g., Cell Viability, Proliferation, Differentiation, Migration)

Cell-based functional assays are essential for evaluating the biological activities of this compound and endothelin 3 at the cellular level. These assays measure various cellular processes, providing direct evidence of how these peptides influence cell behavior. bdbiosciences.com

Assays such as Cell Counting Kit-8 (CCK8) and 5-Ethynyl-2′-deoxyuridine (EdU) assays are employed to assess cell viability and proliferation. mdpi.com Research using these methods has demonstrated that EDN3 can promote cell viability and proliferation in certain cell types, such as granulosa cells and neural crest cells. mdpi.com Conversely, overexpression of EDN3 has been shown to decrease cell viability and inhibit proliferation in papillary thyroid cancer cells. spandidos-publications.com

Cell migration and invasion assays, such as wound-healing assays and transwell assays, are used to study the impact of endothelins on cell movement. Studies have indicated that EDN3 can influence the migration of neural crest cells and inhibit the migration and invasion of certain cancer cells. mdpi.comspandidos-publications.comsigmaaldrich.comresearchgate.net

Differentiation assays help to understand the role of endothelins in guiding cells towards specific cell lineages. EDN3 is known to play a role in the differentiation of neural crest cells into various derivatives, including melanocytes and enteric neurons. mdpi.commedchemexpress.com

Immunohistochemistry and Immunofluorescence for Cellular and Tissue Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are techniques used to visualize the location of specific proteins, such as endothelin 3 or its receptors, within cells and tissues. These methods utilize antibodies that specifically bind to the target protein, allowing researchers to determine its spatial distribution. thermofisher.comjneurosci.orgnovusbio.com

Immunohistochemical studies have localized endothelin-like immunoreactivity in various tissues, including vascular endothelial cells and smooth muscle cells. nih.govnih.gov For endothelin 3, immunofluorescence analysis has been used to detect its presence in cell lines such as MG-63 cells. thermofisher.com These techniques are crucial for understanding where endothelin 3 is produced, stored, and where it exerts its effects by identifying the location of its receptor, EDNRB. thermofisher.com

Genetically Engineered Animal Models

Genetically engineered animal models, particularly mice, are invaluable tools for studying the in vivo functions of this compound and endothelin 3 and the consequences of their altered expression. These models allow researchers to manipulate the genes encoding these peptides or their receptors and observe the resulting phenotypic changes. oup.comnih.govnih.govscielo.br

Knockout, Knock-in, and Overexpression Models

Knockout models involve the deletion or inactivation of a specific gene, allowing researchers to study the effects of its absence. EDN3 knockout mice exhibit developmental defects, including Hirschsprung's disease, characterized by the absence of enteric ganglia in the intestine, and pigmentation abnormalities, highlighting the essential role of EDN3 in neural crest cell development. oup.commedchemexpress.comnih.govresearchgate.net

Knock-in models involve replacing a gene with a modified version or inserting a foreign gene. Overexpression models involve increasing the expression of a specific gene. Overexpression of ET-3 in a melanocyte-specific lineage transgenic system in mice led to a hyperpigmented phenotype, demonstrating the role of ET-3 in melanocyte development. nih.gov Transgenic models overexpressing components of the endothelin system have been used to analyze their functional roles in various organs. oup.comkarger.com

Conditional and Cell-Specific Genetic Manipulations

Conditional and cell-specific genetic manipulations allow for the alteration of gene expression in a specific tissue or at a specific time point during development. This provides more precise control over genetic modifications, enabling the study of gene function in a defined cellular context or developmental window. nih.govnih.govelifesciences.orgresearchgate.netnih.gov

Tetracycline-responsive systems have been used for conditional regulation of ET-3 overexpression in melanocyte development. nih.gov Cell-type-specific Cre-Lox recombination systems, such as Wnt1Cre and Pax2Cre lines in mice, have been used to study the lineage-specific requirements of EDN3-EDNRB signaling in enteric nervous system development. elifesciences.orgresearchgate.net These studies have shown that EDNRB function is required in distinct enteric nervous system progenitor sublineages for proper migration. elifesciences.org

Transcriptome Sequencing and Gene Expression Profiling

Transcriptome sequencing and gene expression profiling offer a global view of RNA transcripts within a cell or tissue under defined conditions, enabling the identification of genes whose expression levels are altered in the presence of or in response to this compound or endothelin 3. This comparative analysis of gene expression profiles facilitates the identification of molecular pathways influenced by these peptides.

Studies employing transcriptome sequencing have identified EDN3 as a gene exhibiting differential expression in various biological contexts, including a notable difference observed between cervical cancer tissues and normal cervical tissues. spandidos-publications.comnih.gov High-throughput transcriptomic analyses have demonstrated that EDN3 can induce significant changes in the expression of a wide array of genes, impacting diverse biological processes such as energy metabolism, immune signaling, follicle maturation, and the GnRH signaling pathway. mdpi.com For example, research involving the overexpression of EDN3 in granulosa cells has indicated an influence on genes associated with cellular transcription and embryonic development, pointing towards a role in cellular differentiation processes. mdpi.com

Cell-Based Functional Assays (e.g., Cell Viability, Proliferation, Differentiation, Migration)

Cell-based functional assays are indispensable for assessing the biological activities of this compound and endothelin 3 at the cellular level. These assays quantify various cellular behaviors, providing direct evidence of the peptides' influence on cell fate and function. bdbiosciences.com

Assays designed to measure cell viability and proliferation, such as the Cell Counting Kit-8 (CCK8) and 5-Ethynyl-2′-deoxyuridine (EdU) assays, have been utilized in endothelin research. mdpi.com Findings from these assays have shown that EDN3 can enhance cell viability and promote proliferation in specific cell types, including granulosa cells and neural crest cells. mdpi.com Conversely, studies on papillary thyroid cancer cells have indicated that EDN3 overexpression can lead to decreased cell viability and inhibited proliferation. spandidos-publications.com

To investigate the effects of endothelins on cell movement, migration and invasion assays like wound-healing and transwell assays are employed. Research has indicated that EDN3 plays a role in the migration of neural crest cells and can suppress the migration and invasion capabilities of certain cancer cells. mdpi.comspandidos-publications.comsigmaaldrich.comresearchgate.net

Differentiation assays are crucial for understanding how endothelins guide cells toward specific lineages. EDN3 is recognized for its involvement in the differentiation of neural crest cells into various cell types, including melanocytes and enteric neurons. mdpi.commedchemexpress.com

Immunohistochemistry and Immunofluorescence for Cellular and Tissue Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) techniques are utilized to pinpoint the precise location of proteins such as endothelin 3 or its receptors within cells and tissues. These methods rely on the specificity of antibodies to the target protein, allowing for the visualization of their spatial distribution. thermofisher.comjneurosci.orgnovusbio.com

Immunohistochemical investigations have revealed the presence of endothelin-like immunoreactivity in various tissues, including vascular endothelial cells and smooth muscle cells. nih.govnih.gov For endothelin 3 specifically, immunofluorescence analysis has been used to detect its localization in cell lines such as MG-63 cells. thermofisher.com These localization studies are vital for understanding the sites of endothelin 3 synthesis, storage, and action, particularly by identifying the distribution of its primary receptor, EDNRB. thermofisher.com

Genetically Engineered Animal Models

Genetically engineered animal models, particularly mice, serve as indispensable tools for exploring the in vivo functions of this compound and endothelin 3 and the consequences of altered expression levels. These models enable researchers to manipulate the genes encoding these peptides or their receptors and observe the resulting physiological and developmental changes. oup.comnih.govnih.govscielo.br

Knockout, Knock-in, and Overexpression Models

Knockout models, where a specific gene is deleted or inactivated, are used to study the biological consequences of gene absence. EDN3 knockout mice exhibit significant developmental phenotypes, notably Hirschsprung's disease, characterized by the absence of enteric ganglia in sections of the intestine, and defects in pigmentation, underscoring the critical role of EDN3 in the development of neural crest-derived cells. oup.commedchemexpress.comnih.govresearchgate.net

Knock-in models involve the insertion of a modified or foreign gene, while overexpression models involve increasing the expression of a target gene. Overexpression of ET-3 in a transgenic mouse model with melanocyte-specific lineage targeting resulted in a hyperpigmented phenotype, providing in vivo evidence of ET-3's role in melanocyte development. nih.gov Transgenic models designed to overexpress specific components of the endothelin system have been instrumental in analyzing their functional impact in various organ systems. oup.comkarger.com

Conditional and Cell-Specific Genetic Manipulations

Conditional and cell-specific genetic manipulations offer refined control over gene expression alterations, allowing for modifications to be restricted to a particular tissue type or a specific developmental stage. This precision enables a more targeted investigation of gene function within a defined cellular context or temporal window. nih.govnih.govelifesciences.orgresearchgate.netnih.gov

Tetracycline-inducible systems have been employed for the conditional regulation of ET-3 overexpression during melanocyte development, allowing for temporal control of the genetic manipulation. nih.gov The use of cell-type-specific Cre-Lox recombination systems, such as the Wnt1Cre and Pax2Cre lines in mice, has facilitated the study of the distinct requirements of EDN3-EDNRB signaling in specific progenitor sublineages during the development of the enteric nervous system. elifesciences.orgresearchgate.net These studies have revealed that EDNRB function is essential in different enteric nervous system progenitor populations for proper migratory processes. elifesciences.org

Evolutionary Aspects of the Endothelin 3 System

Phylogenetic Distribution and Conservation of Endothelin Genes Across Vertebrates

The endothelin system is a vertebrate-specific innovation, emerging before the divergence of jawless (cyclostome) and jawed (gnathostome) vertebrates. oup.combiologists.comnih.gov In tetrapods, the endothelin ligand family typically consists of three members: Endothelin 1 (EDN1), Endothelin 2 (EDN2), and Endothelin 3 (EDN3). biologists.combiorxiv.org A fourth endothelin gene, Edn4, has been identified and retained exclusively in teleost fish genomes, suggesting it was present in the common vertebrate ancestor but lost in tetrapods. oup.combiologists.comnih.govresearchgate.net

The genes encoding preproendothelins, the precursors to the mature endothelin peptides (including big endothelin, the intermediate precursor), show sequence conservation primarily within the "big endothelin" region, which contains the sequence for the mature endothelin peptide, and the "endothelin-like" domain. oup.com Other parts of the preproendothelin (B1168534) genes are more divergent. oup.com Phylogenetic analysis of the endothelin ligand nucleotide sequences supports the presence of four gene family members in bony vertebrates and indicates that the endothelin system emerged early in the vertebrate lineage. oup.com

Diversification of Endothelin Receptor Subtypes Across Vertebrates (e.g., EDNRB1, EDNRB2, EDNRC)

Endothelin peptides exert their effects by binding to G protein-coupled receptors. The primary endothelin receptor subtypes are Endothelin Receptor Type A (EDNRA) and Endothelin Receptor Type B (EDNRB). nih.gov In bony vertebrates, there are generally three receptor genes: EdnrA, EdnrB1, and EdnrB2. oup.comnih.gov The EDNRB receptor lineage has undergone diversification, leading to the recognition of EDNRB1, EDNRB2, and EDNRC subfamilies based on phylogenetic analysis. nih.gov

The distribution of these receptor subtypes varies across vertebrate lineages. While mammals typically possess single copies of EdnrA and EdnrB (corresponding to EDNRB1), other vertebrates retain additional paralogs. nih.gov Notably, EdnrB2 (sometimes referred to as EdnrC) is present in birds, Xenopus, and the platypus, but it has been secondarily lost in therian mammals (marsupials and placentals). nih.govresearchgate.netnih.govsemanticscholar.orgplos.org This loss in mammals may be related to a chromosomal deletion. nih.gov Teleost fish, due to a fish-specific genome duplication event, have further expanded their receptor repertoire, retaining duplicates of genes like ednrA and ednrB1. oup.comnih.govresearchgate.net

The diversification of endothelin receptor subtypes reflects their adaptation to bind different endothelin ligands with varying affinities and their involvement in distinct developmental processes and physiological functions across different vertebrate groups. biorxiv.org

Gene Duplication Events and Functional Partitioning (e.g., Teleost Fishes and Danio species)

Whole-genome duplication (WGD) events have been pivotal in shaping the endothelin system in vertebrates. Two rounds of WGD (1R and 2R) occurred during early vertebrate evolution, contributing to the expansion of gene families, including those encoding endothelin ligands and receptors. oup.comnih.govdiva-portal.orgnih.govmdpi.com An additional, third round of WGD (3R) took place specifically in the ancestor of teleost fish. oup.comnih.govdiva-portal.orgnih.govnih.gov

These duplication events resulted in paralogous genes that could then undergo functional divergence. Following duplication, genes can retain their original function, acquire new functions (neofunctionalization), or partition the ancestral functions between the duplicates (subfunctionalization). nih.gov In teleosts, the 3R WGD led to the retention of duplicated copies of several endothelin system genes, including edn2, edn3, ednrA, and ednrB1. oup.comnih.govresearchgate.net

Studies in Danio species, such as the zebrafish (Danio rerio), have provided insights into the functional partitioning of these duplicated genes. For instance, Danio possesses two Edn3-encoding loci, edn3a and edn3b, which arose from the teleost-specific genome duplication. biorxiv.orgnih.govplos.org These paralogous genes have diverged in function, with their roles partitioned between the development of different iridophore subclasses (a type of pigment cell). biorxiv.orgplos.org Specifically, edn3b is required for hypodermal iridophores and shows cis-regulatory alterations leading to diminished expression in D. nigrofasciatus, contributing to species-specific differences in pigment patterns. plos.org This functional partitioning highlights how gene duplication can contribute to the diversification of developmental programs and phenotypic variation. nih.gov

Coevolution between duplicated ligands and their binding regions in receptors is also thought to have occurred following each round of genome duplication, further refining endothelin signaling. oup.comresearchgate.net

Evolutionary Impact on Neural Crest Cell Diversification and Associated Phenotypes

The evolution of the endothelin system is intimately linked with the emergence and diversification of neural crest cells (NCCs), a migratory, multipotent cell population unique to vertebrates that gives rise to a wide array of derivatives. oup.combiologists.comnih.govbiorxiv.orgnih.govresearchgate.netnih.govscielo.brresearchgate.net The endothelin system plays a critical role in regulating various aspects of NCC development, including their determination, migration, proliferation, survival, and differentiation. oup.combiologists.comnih.govnih.govscielo.brresearchgate.netehu.eus

The recruitment and expansion of the endothelin signaling pathway through WGDs are considered significant factors in the increased diversity of neural crest derivatives found in vertebrates. oup.combiorxiv.orgnih.govresearchgate.net Comparisons between lampreys (jawless vertebrates) and gnathostomes (jawed vertebrates) suggest that endothelin signaling was activated in NCCs before the initial vertebrate genome duplications. nih.govresearchgate.net Subsequently, after one or more WGD events, the paralogous endothelin pathways functionally diverged, leading to the specification of NCC subpopulations with distinct endothelin signaling requirements. nih.govresearchgate.net This developmental modularity is hypothesized to have facilitated the independent evolution of various NCC derivatives in stem vertebrates. nih.govresearchgate.net

The EDN3-EDNRB signaling pathway, in particular, plays a conserved and crucial role in the development of two major neural crest-derived lineages: melanocytes (pigment cells) and enteric neurons (components of the gut nervous system). biologists.comnih.govnih.gov Mutations in genes within this pathway, including EDN3 and EDNRB, are associated with developmental disorders affecting pigmentation and the enteric nervous system in both humans and animal models, underscoring the evolutionary conservation of these roles. biologists.comnih.govresearchgate.net While the core functions are conserved, species-specific differences in the precise roles of EDN3-EDNRB signaling in melanocyte and enteric nervous system development have been observed. biologists.com For instance, in birds, a paralogous receptor, EDNRB2, plays a significant role in the migration of melanoblast precursors. researchgate.netnih.gov

Q & A

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